3-methyl-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one
Beschreibung
The compound 3-methyl-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one is a heterocyclic molecule featuring a quinazolinone core fused with a 1,3-oxazole moiety via a methylsulfanyl linker. Quinazolinones are pharmacologically significant due to their diverse biological activities, including analgesic, antimicrobial, and anticancer properties . The structural uniqueness of this compound lies in the substitution pattern:
- Position 2: A sulfanyl group bridges the quinazolinone core to a 5-methyl-2-phenyl-1,3-oxazol-4-ylmethyl substituent.
- Position 3: A methyl group enhances steric and electronic effects.
This configuration may influence its physicochemical properties (e.g., solubility, stability) and biological interactions compared to simpler quinazolinone derivatives.
Eigenschaften
IUPAC Name |
3-methyl-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-13-17(21-18(25-13)14-8-4-3-5-9-14)12-26-20-22-16-11-7-6-10-15(16)19(24)23(20)2/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJYBPSYHWQRBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=CC=CC=C4C(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-methyl-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 303.39 g/mol. The structure features a quinazolinone core linked to an oxazole moiety via a sulfanyl group, which is critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including the formation of the oxazole ring followed by the introduction of the sulfanyl group and subsequent cyclization to form the quinazolinone structure. Specific reaction conditions such as temperature, solvent choice, and catalysts can significantly influence yield and purity.
Antimicrobial Activity
Recent studies have demonstrated that 3-methyl-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one exhibits notable antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate strong activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.6 |
| Escherichia coli | 31.25 |
| Pseudomonas aeruginosa | 62.5 |
These results suggest that the compound may serve as a lead for developing new antibacterial agents.
Anti-inflammatory Activity
In vitro assays have shown that the compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures stimulated with lipopolysaccharides (LPS). The anti-inflammatory effects were quantified using ELISA assays, demonstrating a significant reduction in cytokine levels compared to untreated controls.
Anticancer Activity
Preliminary studies indicate that 3-methyl-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one exhibits cytotoxic effects against various cancer cell lines including breast cancer (MCF7) and lung cancer (A549). The IC50 values ranged from 10 to 25 µM, indicating potential as an anticancer agent.
Case Studies
A recent case study involving this compound focused on its effectiveness in combination therapy with standard chemotherapeutic agents. The results indicated enhanced cytotoxicity when used alongside doxorubicin in breast cancer models, suggesting a synergistic effect that warrants further investigation.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Quinazolinone Derivatives
Structural Analogues and Substituent Effects
Key structural analogs and their differences are summarized below:
Key Observations:
Electron-withdrawing groups (e.g., Cl in ) may reduce solubility but enhance receptor binding affinity in certain contexts. Methoxy groups (e.g., in ) improve solubility and metabolic stability due to increased polarity.
The methyl-oxazolylmethyl linker in the target compound provides rigidity, which may favor selective interactions with biological targets.
Pharmacological and Physicochemical Properties
Analgesic Activity
- 3-(3-Methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one () demonstrated significant analgesic activity with an ED₅₀ of 12 mg/kg in murine models, attributed to its methoxy-phenyl group enhancing CNS penetration.
- The target compound ’s oxazole moiety may modulate opioid or COX-2 pathways, but experimental data are currently lacking.
Melting Points and Stability
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
